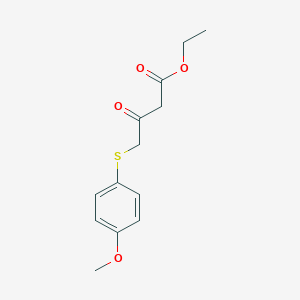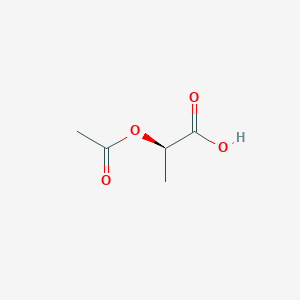
Methyl 2,3-dihydrobenzofuran-7-carboxylate
Vue d'ensemble
Description
“Methyl 2,3-dihydrobenzofuran-7-carboxylate” is a chemical compound with the molecular formula C10H10O3 . It has an average mass of 178.185 Da and a monoisotopic mass of 178.062988 Da .
Synthesis Analysis
The synthesis of benzofuran derivatives, including “this compound”, has been a subject of interest in recent years . A structure-based design strategy has been used to synthesize and evaluate novel substituted 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives . The electrophilic 2-position of this scaffold was accessible for extended modifications .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a 2,3-dihydrobenzofuran ring attached to a carboxylate group . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature. It has a molecular weight of 178.18 g/mol.Applications De Recherche Scientifique
Synthesis Methods
Electrochemical Synthesis
A novel electrochemical method for synthesizing 2,3-dihydrobenzofuran-3-ylacetic acids using methyl 4-tert-butylbenzoate as an electron-transfer mediator was developed. This method successfully synthesized related analogues through aryl radical generation and cyclization followed by carboxylation (Senboku, Michinishi, & Hara, 2011).
Artificial Intelligence in Synthesis
The AI system SYNSUP explored a synthetic route for methyl 2-formylbenzofuran-7-carboxylate, an intermediate in assembling bioactive benzofurans. This study discovered a one-step synthesis method with increased yield, showcasing the potential of AI in chemical synthesis (Takabatake et al., 2020).
Optical Resolution and Chiral Synthesis
A study focused on the optical resolution and chiral synthesis of methyl 6,7-dichloro-2,3-dihydrobenzo[b]furan-2-carboxylate. This process was efficient and practical for large-scale preparation, providing insights into stereochemistry and synthesis methods (Yodo et al., 1988).
Biological and Medicinal Applications
Anticancer Activity
Dihydrobenzofuran lignans, related to methyl 2,3-dihydrobenzofuran-7-carboxylate, demonstrated promising anticancer activity. Specifically, they showed effectiveness against leukemia and breast cancer cell lines, indicating potential as antitumor agents (Pieters et al., 1999).
Antiangiogenic Activity
Synthetic dihydrobenzofuran lignans, obtained through biomimetic oxidative dimerization, exhibited significant antiangiogenic activity. This finding highlights their potential application in therapies targeting angiogenesis-related diseases (Apers et al., 2002).
Neuroleptic Agents
2,3-Dihydrobenzofuran-7-carboxamides, presenting a stabilized intramolecular hydrogen bond, were synthesized and evaluated for antipsychotic activity. This study provided insights into the structure-activity relationships of potential neuroleptic agents (Tahara et al., 1990).
Antimicrobial Properties
Certain dihydrobenzofurans, including this compound derivatives, were synthesized and screened for antibacterial activity. They showed moderate activity against various bacteria, highlighting their potential as antimicrobial agents (Ravi, Selvam, & Swaminathan, 2012).
Orientations Futures
Benzofuran and its derivatives, including “Methyl 2,3-dihydrobenzofuran-7-carboxylate”, are gaining attention in the field of drug discovery due to their wide array of biological activities . They are being explored as potential therapeutic agents for various diseases . Future research will likely focus on further understanding the biological activities of these compounds and developing efficient synthetic strategies for their preparation .
Mécanisme D'action
Target of Action
Methyl 2,3-dihydrobenzofuran-7-carboxylate is a benzofuran derivative . Benzofuran compounds have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been utilized as anticancer agents . .
Mode of Action
Benzofuran derivatives have been shown to interact with various biological targets leading to their diverse pharmacological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to affect various biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Propriétés
IUPAC Name |
methyl 2,3-dihydro-1-benzofuran-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)8-4-2-3-7-5-6-13-9(7)8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXNKSQLUHOUMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1OCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50567698 | |
| Record name | Methyl 2,3-dihydro-1-benzofuran-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133844-95-8 | |
| Record name | Methyl 2,3-dihydro-1-benzofuran-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50567698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does chlorosulfonic acid react differently with methyl 2,3-dihydrobenzofuran-7-carboxylate compared to methyl 3-allylsalicylate?
A1: According to the research, chlorosulfonic acid reacts with this compound to produce the 5-chlorosulfonyl derivative []. This derivative was identified by converting it to its 5-(4-methylpiperazin-1-yl)sulfonyl derivative []. In contrast, methyl 3-allylsalicylate reacts with chlorosulfonic acid to yield methyl 6-chlorosulfonyl-3-methyl-1,2-benzoxathiin-8-carboxylate 2,2- dioxide, which was identified as its 6-(4-methylpiperazin-1-yl)sulfonyl derivative []. Interestingly, the aromatic δ-sultones, anticipated to be produced from this compound, were not detected []. This difference in reaction products highlights how subtle changes in the starting material structure can lead to significant variations in the reaction outcome when reacting with chlorosulfonic acid.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-amino-4-(trifluoromethyl)phenyl]-N,N-dimethylamine](/img/structure/B174588.png)



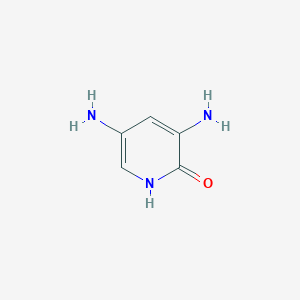
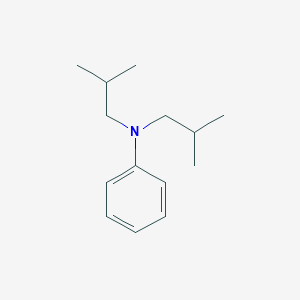
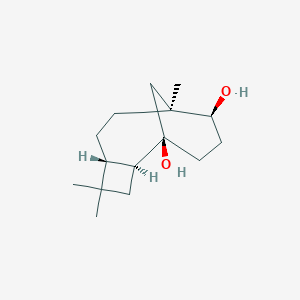

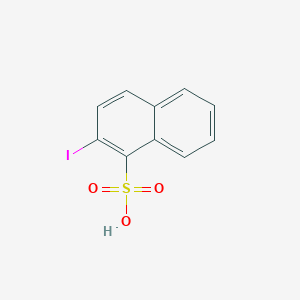

![7-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B174615.png)
